Lipophilicity Advantage: 3'-Methyl Substitution Yields ~18-Fold Higher LogP Than Unsubstituted Phthalanilic Acid
The meta-methyl substituent on the N-phenyl ring of 3'-methylphthalanilic acid substantially increases lipophilicity compared to the unsubstituted parent phthalanilic acid. The computed LogP for 3'-methylphthalanilic acid is 3.02 [1], whereas phthalanilic acid (N-phenylphthalamic acid) has an ACD/LogP of 1.75 . This ΔLogP of approximately 1.27 units corresponds to an ~18-fold higher octanol-water partition coefficient, which is expected to enhance penetration through the lipophilic cuticular barrier of fruit and leaf surfaces—a critical determinant of efficacy for foliar-applied plant growth regulators targeting fruit set in tree fruit crops [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.02 (computed) [1] |
| Comparator Or Baseline | Phthalanilic acid (unsubstituted, CAS 4727-29-1): LogP = 1.75 (ACD/LogP) |
| Quantified Difference | ΔLogP ≈ +1.27; approximately 18-fold higher partition coefficient for the 3'-methyl derivative |
| Conditions | Computed LogP values; target from yybyy.com database using fragment-based prediction; comparator from ACD/Labs Percepta Platform v14.00 via ChemSpider [1] |
Why This Matters
Higher lipophilicity predicts superior foliar uptake and cuticular penetration, a key performance parameter for spray-applied fruit-setting agents on waxy-leaf tree fruit crops such as apple, pear, and cherry.
- [1] YYBYY Chemical Researcher Platform. 2-[(3-Methylphenyl)carbamoyl]benzoic acid (CAS 85-72-3) — Physicochemical Data: LogP = 3.0185. https://www.yybyy.com/chemicals/detail/85-72-3 View Source
- [2] Schönherr, J.; Baur, P. Modelling penetration of plant cuticles by crop protection agents and effects of adjuvants on their rates of penetration. Pesticide Science (1994), Vol. 42, pp. 185–208. (Establishes the quantitative relationship between LogP and cuticular penetration for agrochemical actives.) View Source
